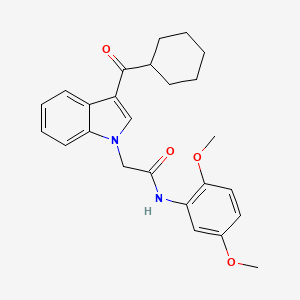
N-(4-bromo-3-methylphenyl)-4-(methylsulfanyl)benzenesulfonamide
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-4-(methylsulfanyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-4-(methylsulfanyl)benzenesulfonamide typically involves multiple steps:
Sulfonation: The sulfonamide group is introduced by reacting the brominated compound with sulfonyl chloride (SO2Cl2) in the presence of a base like pyridine.
Methylation: The methylsulfanyl group is added through a nucleophilic substitution reaction using methylthiol (CH3SH) and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-3-methylphenyl)-4-(methylsulfanyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated compounds
Substitution: Aminated or thiolated derivatives
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-4-(methylsulfanyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.
Medicine: Explored for its antimicrobial properties, particularly against bacterial strains resistant to traditional antibiotics.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-(methylsulfanyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or growth inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chloro-3-methylphenyl)-4-(methylsulfanyl)benzenesulfonamide
- N-(4-fluoro-3-methylphenyl)-4-(methylsulfanyl)benzenesulfonamide
- N-(4-iodo-3-methylphenyl)-4-(methylsulfanyl)benzenesulfonamide
Uniqueness
N-(4-bromo-3-methylphenyl)-4-(methylsulfanyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity to biological targets compared to its chloro, fluoro, or iodo analogs. Additionally, the bromine atom can be selectively modified through various chemical reactions, providing a versatile platform for the synthesis of diverse derivatives.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-methylsulfanylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S2/c1-10-9-11(3-8-14(10)15)16-20(17,18)13-6-4-12(19-2)5-7-13/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDNMUPGRMPZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)SC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-{2-[(4-acetylpiperazino)methyl]-1-methyl-1H-1,3-benzimidazol-5-yl}carbamate](/img/structure/B3497126.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3497129.png)

![dimethyl 2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B3497141.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3497159.png)
![2-[2-(2-CHLORO-6-FLUOROPHENYL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE](/img/structure/B3497173.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3497178.png)
![N-(2,5-dimethoxy-4-{[3-(phenylsulfanyl)propanoyl]amino}phenyl)benzamide](/img/structure/B3497181.png)
![N-benzyl-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3497192.png)

![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}ethanesulfonamide](/img/structure/B3497200.png)
![N-(4-BROMO-3-METHYLPHENYL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE](/img/structure/B3497216.png)
![4-bromo-N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylbenzamide](/img/structure/B3497219.png)
